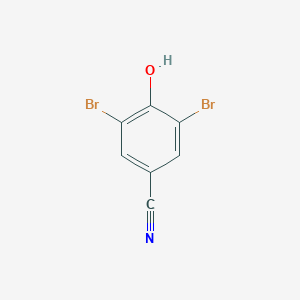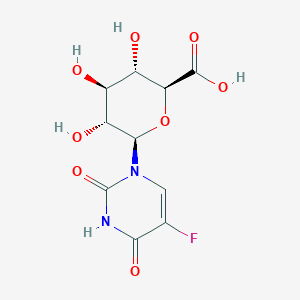
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid
説明
The compound 1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid is a modified sugar molecule that includes a pyrimidine derivative linked to a deoxy-glucopyranuronic acid. This structure suggests potential biological activity, possibly as an inhibitor or a probe for enzymes such as glucosidases. The presence of the fluorine atom and the deoxy configuration may be critical for its activity and selectivity.
Synthesis Analysis
The synthesis of related deoxy-fluoro-glucopyranosides has been explored in the literature. For instance, the use of 2-deoxy-2-iodo-β-glucopyranosyl fluoride as a glycosyl donor for the synthesis of 2-deoxy-β-glycosides from β-hydroxy ketones has been reported to be highly efficient and stereoselective . This method could potentially be adapted for the synthesis of the compound by selecting appropriate β-hydroxy ketone derivatives that would introduce the pyrimidinyl moiety.
Molecular Structure Analysis
The molecular structure of deoxy-fluoro-glucopyranosides can vary significantly. For example, 3-deoxy-3-fluoro-D-glucopyranose has been shown to crystallize with two crystallographically independent molecules, one being structurally homogeneous and the other being a mixture of α- and β-anomers . This indicates that the molecular structure of such compounds can be complex and may exhibit different conformations, which could influence their biological activity.
Chemical Reactions Analysis
The reactivity of deoxy-fluoro-glucopyranosides can be tuned by modifying the leaving group at the anomeric center. For example, the introduction of an N-phenyl trifluoroacetimidate leaving group has been found to improve the potency of 2-deoxy-2-fluoroglycosides for activity-based profiling of human acid β-glucosidase . This suggests that the chemical reactivity of the compound could also be modulated by careful design of the substituents, potentially enhancing its specificity and efficacy as a biochemical tool.
Physical and Chemical Properties Analysis
The physical and chemical properties of deoxy-fluoro-glucopyranosides are influenced by their molecular structure. The presence of fluorine can affect the electron distribution and the overall shape of the molecule, which in turn can impact its solubility, stability, and interaction with biological targets. The Cremer-Pople analysis of the 3-deoxy-3-fluoro-D-glucopyranose indicates that the pyranosyl ring can assume a wide range of distorted chair structures depending on the substitution patterns . This structural flexibility could be relevant for the binding affinity and selectivity of the compound in biological systems.
科学的研究の応用
Understanding the Mechanisms and Enhancing Treatment Efficacy
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid, a derivative of 5-Fluorouracil (5-FU), is a cornerstone in the treatment of various solid tumors. The compound's significance lies in its role in chemotherapy, where understanding its mechanisms of action and metabolic pathways is crucial for improving cancer treatment outcomes. Grem (2000) provides a comprehensive review of the cellular pharmacology of 5-FU, shedding light on its metabolism and the strategies for enhancing its therapeutic effects through combination with modulatory agents like leucovorin and methotrexate. This understanding is pivotal in formulating new approaches for its administration to improve patient outcomes in cancer therapy (Grem, 2000).
Catalysis and Synthetic Applications
Research on fluorinated pyrimidines, including the subject compound, has significantly contributed to the precision of cancer treatment. Gmeiner (2020) discusses the advancements in fluorine chemistry that have refined the use of fluorinated pyrimidines (FPs) like 5-FU in cancer therapy. This includes the synthesis methods of 5-FU, incorporating isotopes for studying its metabolism and biodistribution, and the development of polymeric FPs for targeted cancer treatment in the era of personalized medicine. Such research underlines the chemical versatility and potential of fluorinated pyrimidines in creating more effective and targeted cancer therapeutics (Gmeiner, 2020).
Expanding Therapeutic Applications
The exploration of novel oral forms of fluoropyrimidines, as reviewed by Maehara (2003), highlights the ongoing efforts to enhance the bioavailability and therapeutic efficacy of compounds like S-1 in gastric cancer treatment. S-1, a combination of tegafur (a prodrug of 5-FU) and enzyme inhibitors, exemplifies the advancements in chemotherapy by offering higher plasma concentrations of 5-FU over extended periods. Such formulations aim to improve the management of gastric cancer, emphasizing the importance of developing new drug delivery systems for fluoropyrimidines to maximize their therapeutic potential (Maehara, 2003).
特性
IUPAC Name |
(2S,3S,4S,5R,6R)-6-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O8/c11-2-1-13(10(20)12-7(2)17)8-5(16)3(14)4(15)6(21-8)9(18)19/h1,3-6,8,14-16H,(H,18,19)(H,12,17,20)/t3-,4-,5+,6-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZGKOYOKVWGFN-UQGZVRACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40984512 | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Deoxy-1-(5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)-beta-D-glucopyranuronic acid | |
CAS RN |
66048-45-1 | |
| Record name | 5-Fluorouracil glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066048451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Fluoro-1-hexopyranuronosyl-4-hydroxypyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



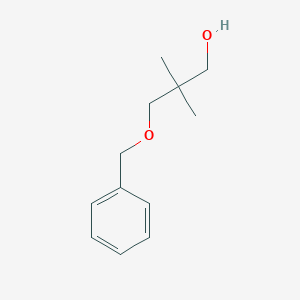
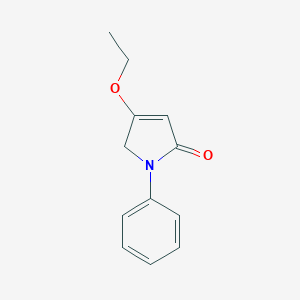
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanemethanol](/img/structure/B128259.png)
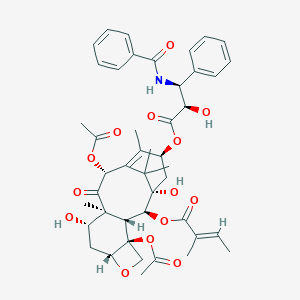
![(3S,5S)-3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-cyclohexanecarboxylic Acid Methyl Ester](/img/structure/B128261.png)
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1-hydroxy-4-(imidazole-1-carbothioyloxy)cyclohexane-1-carboxylate](/img/structure/B128262.png)
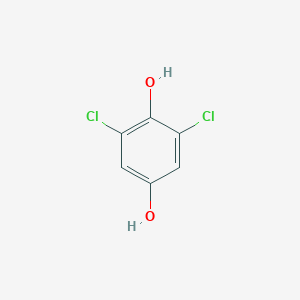
![methyl (3R,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylate](/img/structure/B128266.png)
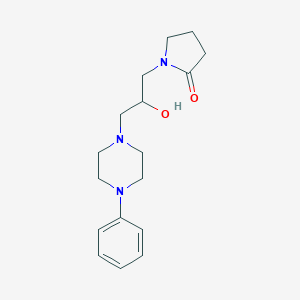
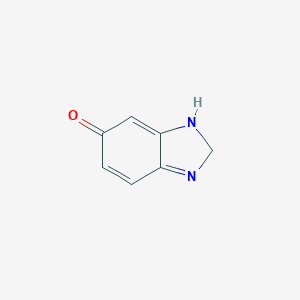
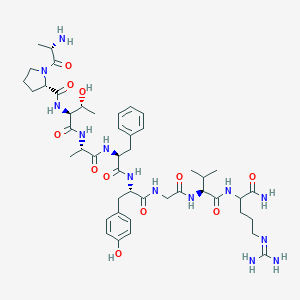
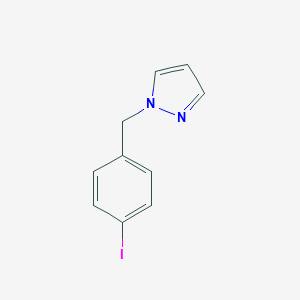
![4-[4-(dimethylamino)styryl]-N-methylpyridinium iodide](/img/structure/B128289.png)
